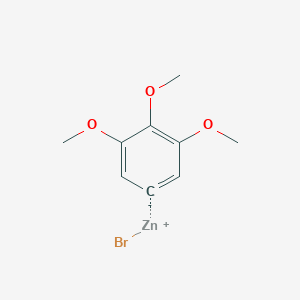
3,4,5-Trimethoxyphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethoxyphenylzinc bromide is an organozinc compound that features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a zinc bromide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyphenylzinc bromide typically involves the reaction of 3,4,5-trimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,4,5−Trimethoxyphenyl bromide+Zn→3,4,5−Trimethoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
化学反应分析
Types of Reactions
3,4,5-Trimethoxyphenylzinc bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where the zinc moiety facilitates the transfer of the phenyl group to an electrophilic center.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound with the 3,4,5-trimethoxyphenyl group attached to another aromatic ring.
科学研究应用
3,4,5-Trimethoxyphenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Compounds containing the 3,4,5-trimethoxyphenyl group have shown various biological activities, including anticancer, antifungal, and antibacterial properties.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,4,5-Trimethoxyphenylzinc bromide in chemical reactions involves the transfer of the phenyl group to an electrophilic center. The zinc moiety acts as a mediator, facilitating the nucleophilic attack of the phenyl group on the electrophile. This process is often catalyzed by transition metals such as palladium, which help to stabilize the reaction intermediates and lower the activation energy.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxyphenylmagnesium bromide: Another organometallic compound with similar reactivity but containing magnesium instead of zinc.
3,4,5-Trimethoxyphenylboronic acid: Used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile in the presence of a palladium catalyst.
Uniqueness
3,4,5-Trimethoxyphenylzinc bromide is unique in its ability to participate in a variety of coupling reactions with high efficiency and selectivity. The presence of the zinc moiety provides distinct reactivity compared to other organometallic compounds, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
bromozinc(1+);1,2,3-trimethoxybenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Zn/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYHMGYSSHMYAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C[C-]=C1)OC)OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














